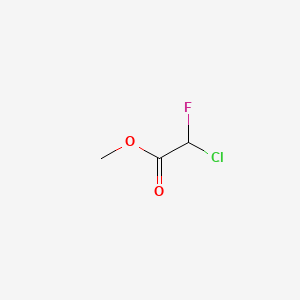
Acetic acid, chlorofluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chlorofluoro-, methyl ester, also known as methyl chloroacetate, is an organic compound with the molecular formula C3H5ClO2. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications. This compound is an ester derived from acetic acid and is characterized by the presence of both chlorine and fluorine atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chlorofluoro-, methyl ester typically involves the esterification of chloroacetic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds under reflux conditions. The general reaction is as follows:
ClCH2COOH+CH3OH→ClCH2COOCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves the use of acetic anhydride and methanol in the presence of a catalyst. This method allows for higher yields and greater efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, chlorofluoro-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into chloroacetic acid and methanol.
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.
Reduction: Reducing agents like LiAlH4, solvents like ether.
Major Products Formed
Hydrolysis: Chloroacetic acid and methanol.
Nucleophilic Substitution: Various substituted esters.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Acetic acid, chlorofluoro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, chlorofluoro-, methyl ester involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release chloroacetic acid and methanol, which can then participate in various metabolic pathways. The chlorine atom in the compound can also engage in nucleophilic substitution reactions, leading to the formation of new derivatives with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: An ester of acetic acid and methanol, used as a solvent and in the production of various chemicals.
Ethyl acetate: Another ester of acetic acid, used as a solvent in paints, coatings, and adhesives.
Methyl chloroformate: Similar in structure but contains a carbonyl group, used in organic synthesis.
Uniqueness
Acetic acid, chlorofluoro-, methyl ester is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various industrial applications.
Propriétés
IUPAC Name |
methyl 2-chloro-2-fluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2/c1-7-3(6)2(4)5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAUPQGHNSRKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507551 |
Source


|
| Record name | Methyl chloro(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-52-3 |
Source


|
| Record name | Methyl chloro(fluoro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)



![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)






